Product packaging for 2-(5-Cyclopropylthiophen-2-YL)acetic acid(Cat. No.:)

2-(5-Cyclopropylthiophen-2-YL)acetic acid

Cat. No.: B13078505
M. Wt: 182.24 g/mol
InChI Key: IJIDZABACSXARK-UHFFFAOYSA-N
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Description

2-(5-Cyclopropylthiophen-2-yl)acetic acid (CAS 1367865-79-9) is a high-purity chemical building block featuring a acetic acid functional group linked to a 5-cyclopropylthiophene scaffold. Its molecular formula is C9H10O2S, and it has a molecular weight of 182.24 g/mol . The compound is of significant interest in advanced organic synthesis and medicinal chemistry. The core research value of this compound lies in its unique structure, which combines a heteroaromatic thiophene ring with a strained cyclopropyl group and a carboxylic acid handle. The cyclopropyl moiety is known to improve pharmacokinetic properties in drug candidates by enhancing metabolic stability and influencing conformation . This makes the compound a valuable precursor for the synthesis of novel molecules with potential biological activities. Thiophene derivatives are widely investigated for a range of pharmaceutical applications, including as potential anticancer, antioxidant, anti-inflammatory, and antimicrobial agents . Furthermore, the carboxylic acid group allows for further derivatization into amides, esters, and other functionalized structures, or for use in metal-catalyzed cross-coupling reactions to create more complex chemical entities . This product is intended for research applications as a key intermediate and is For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2S B13078505 2-(5-Cyclopropylthiophen-2-YL)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(5-cyclopropylthiophen-2-yl)acetic acid

InChI

InChI=1S/C9H10O2S/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11)

InChI Key

IJIDZABACSXARK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(S2)CC(=O)O

Origin of Product

United States

Chemical Transformations and Derivatization of 2 5 Cyclopropylthiophen 2 Yl Acetic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for the synthesis of a variety of derivatives, most notably esters and amides. These transformations are fundamental in organic synthesis and are crucial for modifying the physicochemical properties of the parent molecule.

Esterification:

The conversion of 2-(5-cyclopropylthiophen-2-yl)acetic acid to its corresponding esters can be achieved through several standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium process, and to drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

A plausible reaction for the synthesis of the methyl ester is depicted below:

Reactants: this compound, Methanol

Catalyst: Sulfuric Acid (catalytic amount)

Product: Methyl 2-(5-cyclopropylthiophen-2-yl)acetate

Reactant 1Reactant 2CatalystProduct
This compoundMethanolH₂SO₄Methyl 2-(5-cyclopropylthiophen-2-yl)acetate
This compoundEthanolTsOHEthyl 2-(5-cyclopropylthiophen-2-yl)acetate

Amidation:

The formation of amides from this compound generally requires the activation of the carboxylic acid, as direct reaction with amines is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. encyclopedia.pub A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. fishersci.co.uk This two-step process, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Alternatively, a wide array of modern coupling agents can facilitate the direct amidation of carboxylic acids with amines. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for this transformation, proceeding through a highly reactive O-acylisourea intermediate. fishersci.co.uk The use of these coupling agents often provides high yields under mild reaction conditions. fishersci.co.ukresearchgate.net

A representative amidation reaction is as follows:

Step 1 (Activation): this compound reacts with an activating agent (e.g., SOCl₂, DCC).

Step 2 (Coupling): The activated intermediate reacts with a primary or secondary amine (R₁R₂NH).

Product: N,N-Disubstituted-2-(5-cyclopropylthiophen-2-yl)acetamide.

Activation MethodAmineProduct
Conversion to acid chloride (with SOCl₂)Ammonia2-(5-Cyclopropylthiophen-2-yl)acetamide
DCC couplingAnilineN-Phenyl-2-(5-cyclopropylthiophen-2-yl)acetamide

Cyclopropyl (B3062369) Ring Modifications and Stability Studies in Derivatives

The cyclopropyl group, while contributing to the unique properties of the molecule, is a strained three-membered ring and can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids. nih.govnih.gov The stability of the cyclopropyl moiety is a critical consideration in the design of synthetic routes involving this compound and its derivatives.

The cyclopropyl ring can stabilize an adjacent positive charge, a property that influences its reactivity. nih.govresearchgate.net However, strong acidic conditions can lead to protonation and subsequent ring-opening to form a more stable carbocation, which can then be trapped by a nucleophile. researchgate.net For instance, studies on other cyclopropyl-substituted aromatic compounds have shown that reactions such as bromination need to be conducted in buffered solutions (e.g., NaOAc/AcOH) to prevent acid-mediated degradation of the cyclopropyl ring. mdpi.com

While specific studies on the modification of the cyclopropyl ring in this compound are not extensively documented, general reactions of aryl cyclopropanes suggest potential transformations. These can include:

Acid-catalyzed ring-opening: In the presence of strong acids, the ring may open to form a homoallylic cation, which can then react with nucleophiles. scilit.com

Radical-mediated reactions: The cyclopropyl ring can undergo ring-opening via radical intermediates. nih.gov

The stability of the cyclopropyl group under various reaction conditions is a key factor in the successful synthesis of derivatives. Conditions to be mindful of include:

Strongly acidic media: Can promote ring-opening.

High temperatures: May lead to thermal rearrangements.

Oxidative conditions: Can potentially lead to degradation of the cyclopropyl ring.

Thiophene (B33073) Ring Functionalization and Electrophilic Aromatic Substitution Patterns

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS) reactions. e-bookshelf.de The position of substitution is directed by the existing substituents on the ring. In this compound, the 5-cyclopropyl group is an activating, ortho-para directing group, while the 2-acetic acid moiety is a deactivating, meta-directing group. pearson.comuobasrah.edu.iq

The directing effects of these two groups are as follows:

5-Cyclopropyl group (activating): This alkyl group donates electron density to the thiophene ring, activating it towards electrophilic attack. It directs incoming electrophiles to the ortho (position 4) and para (position 2, which is already substituted) positions.

2-Acetic acid group (deactivating): The carbonyl group of the acetic acid moiety withdraws electron density from the ring, deactivating it towards electrophilic attack. It directs incoming electrophiles to the meta (position 4) position relative to itself.

Given that both substituents direct towards the 4-position, it is highly probable that electrophilic substitution will occur at this position. The 3-position is also a possibility, though likely to a lesser extent.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Halogenation: Bromination or chlorination, likely at the 4-position. Due to the acid sensitivity of the cyclopropyl group, buffered conditions would be advisable for bromination. mdpi.com

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid. tcichemicals.com The reaction conditions would need to be carefully controlled to avoid degradation of the starting material.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group. The deactivating effect of the acetic acid group might render the ring insufficiently reactive for these reactions under standard conditions. masterorganicchemistry.com

Vilsmeier-Haack Reaction: Formylation of the thiophene ring using a Vilsmeier reagent (e.g., POCl₃/DMF). This reaction is suitable for electron-rich heterocycles. ijpcbs.comwikipedia.org

ReactionReagentsExpected Major Product
BrominationBr₂ in NaOAc/AcOH2-(4-Bromo-5-cyclopropylthiophen-2-yl)acetic acid
NitrationHNO₃/H₂SO₄2-(5-Cyclopropyl-4-nitrothiophen-2-yl)acetic acid
Vilsmeier-HaackPOCl₃/DMF2-(5-Cyclopropyl-4-formylthiophen-2-yl)acetic acid

Reactivity of the Carboxylic Acid Group and Formation of Functional Derivatives (e.g., Acid Halides, Anhydrides)

Beyond esters and amides, the carboxylic acid group of this compound can be converted into other important functional derivatives, such as acid halides and anhydrides. These derivatives are generally more reactive than the parent carboxylic acid and serve as valuable intermediates in synthesis.

Acid Halides:

The most common acid halides are acid chlorides, which are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. acs.org For instance, the synthesis of 2-thiopheneacetyl chloride from 2-thiopheneacetic acid using thionyl chloride is a well-established procedure. acs.org A similar approach would be expected to be effective for the preparation of 2-(5-cyclopropylthiophen-2-yl)acetyl chloride.

Reaction: this compound + SOCl₂ → 2-(5-Cyclopropylthiophen-2-yl)acetyl chloride + SO₂ + HCl

Anhydrides:

Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often with a strong dehydrating agent. Alternatively, they can be synthesized by reacting the acid chloride with the carboxylate salt of the carboxylic acid.

Mixed anhydrides are formed from two different carboxylic acids. A common method for their preparation involves the reaction of a carboxylic acid with an acid chloride in the presence of a base. thieme-connect.de For example, this compound could be reacted with acetyl chloride to form a mixed anhydride. These mixed anhydrides are often used in situ for further reactions, such as acylation of amines or alcohols. researchgate.netmdpi.com

DerivativeReagents
Acid ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Symmetrical AnhydrideDehydrating agent (e.g., P₂O₅) or reaction of the acid chloride with the corresponding carboxylate salt
Mixed AnhydrideReaction with another acid chloride (e.g., acetyl chloride) in the presence of a base

Stereochemical Considerations in the Synthesis and Reactions of this compound Derivatives

The parent molecule, this compound, is achiral and does not possess any stereocenters. However, stereochemical considerations become important when chemical transformations introduce chirality into the molecule or its derivatives.

Chirality could be introduced in several ways:

Substitution on the cyclopropyl ring: If a substituent is introduced onto one of the methylene (B1212753) carbons of the cyclopropyl ring, this carbon could become a stereocenter.

Substitution on the acetic acid side chain: Introduction of a substituent at the α-carbon of the acetic acid moiety would create a stereocenter.

Atropisomerism: In highly substituted and sterically hindered derivatives, restricted rotation around a single bond could potentially lead to atropisomerism, a form of axial chirality.

In the event that a racemic mixture of a chiral derivative is synthesized, chiral resolution techniques could be employed to separate the enantiomers. For carboxylic acids, this often involves the formation of diastereomeric salts with a chiral amine, followed by separation through crystallization or chromatography. mdpi.comtcichemicals.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a powerful method for the separation of enantiomers. researchgate.net

The enantioselective synthesis of derivatives would require the use of chiral reagents or catalysts. For example, the asymmetric cyclopropanation of an appropriate precursor could lead to an enantiomerically enriched cyclopropyl-substituted thiophene. researchgate.net Similarly, stereoselective reactions at the α-position of the acetic acid side chain could be achieved using chiral auxiliaries or catalysts.

While there is no specific literature on the stereochemistry of this compound derivatives, the general principles of stereoselective synthesis and chiral resolution would be applicable should the need to control stereochemistry arise in the synthesis of its derivatives.

Structural Elucidation and Spectroscopic Characterization of 2 5 Cyclopropylthiophen 2 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-(5-Cyclopropylthiophen-2-YL)acetic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. The protons on the thiophene (B33073) ring, being in an aromatic environment, would resonate in the region of 6.5-8.0 ppm. Specifically, the two protons on the disubstituted thiophene ring would appear as doublets due to coupling with each other. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety would likely appear as a singlet around 3.5-4.0 ppm. The protons of the cyclopropyl (B3062369) group would be observed in the upfield region, typically between 0.5 and 2.0 ppm, with the methine proton appearing as a multiplet and the methylene protons showing complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield, typically between 170 and 180 ppm. The carbons of the thiophene ring would resonate in the aromatic region, from approximately 120 to 150 ppm. The methylene carbon of the acetic acid group would be expected in the 30-40 ppm range. The carbons of the cyclopropyl group are characteristically found in the upfield region of the spectrum, usually between 5 and 20 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 12.0 Broad Singlet
Thiophene-H 6.7 - 7.2 Doublet
Thiophene-H 6.6 - 7.0 Doublet
Methylene (-CH₂-) 3.7 - 4.1 Singlet
Cyclopropyl-CH 1.5 - 2.0 Multiplet
Cyclopropyl-CH₂ 0.6 - 1.2 Multiplet
Cyclopropyl-CH₂ 0.5 - 1.0 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (-C=O) 170 - 180
Thiophene-C (substituted) 145 - 155
Thiophene-C (substituted) 135 - 145
Thiophene-CH 123 - 128
Thiophene-CH 120 - 125
Methylene (-CH₂-) 30 - 40
Cyclopropyl-CH 10 - 20
Cyclopropyl-CH₂ 5 - 15

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the unambiguous confirmation of its molecular formula (C₉H₁₀O₂S).

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and its intensity would depend on its stability. A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to a significant [M-COOH]⁺ fragment. Another common fragmentation is the McLafferty rearrangement if the alkyl chain is long enough, though this is not applicable here. For this specific molecule, cleavage of the bond between the thiophene ring and the acetic acid side chain could lead to fragments corresponding to the carboxymethyl radical and the cyclopropylthiophene cation. The cyclopropyl group itself can also undergo ring-opening and subsequent fragmentation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is generated based on common fragmentation patterns for related structures.

m/z Value Proposed Fragment Identity
182 [M]⁺ (Molecular Ion)
137 [M - COOH]⁺
123 [M - CH₂COOH]⁺
111 [C₇H₇S]⁺ (Cyclopropylthiophene cation)
45 [COOH]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp peak typically between 1700 and 1725 cm⁻¹. The C-O stretching and O-H bending vibrations would be found in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively. Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹, while C=C stretching vibrations of the ring would be observed in the 1400-1600 cm⁻¹ range. The C-H stretching of the cyclopropyl and methylene groups would be seen in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable. The thiophene ring vibrations, particularly the symmetric ring breathing mode, are often strong in the Raman spectrum, providing a characteristic signal.

Table 4: Key Infrared (IR) Absorption Frequencies for this compound This table is generated based on characteristic IR absorption ranges for the functional groups present.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Aliphatic C-H Stretch 2850 - 3000 Medium
Aromatic C-H Stretch ~3100 Weak
Carbonyl C=O Stretch 1700 - 1725 Strong
Thiophene C=C Stretch 1400 - 1600 Medium
Carboxylic Acid C-O Stretch 1210 - 1320 Medium
Carboxylic Acid O-H Bend 1380 - 1440 Medium

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if applicable)

This compound itself is an achiral molecule and therefore would not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its stereochemical assignment. However, if a chiral center were to be introduced into the molecule, for instance, by substitution on the methylene carbon of the acetic acid moiety or if a derivative is synthesized that is chiral, then these techniques would become crucial for determining the absolute configuration of the stereocenter(s). In such a hypothetical chiral derivative, CD spectroscopy would measure the differential absorption of left and right circularly polarized light as a function of wavelength, providing information about the stereochemistry of the molecule.

Computational Chemistry and Theoretical Investigations of 2 5 Cyclopropylthiophen 2 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing insights into electron distribution and orbital energies. wavefun.comusc.edu For 2-(5-cyclopropylthiophen-2-yl)acetic acid, these calculations reveal how the electron-rich thiophene (B33073) ring, the sterically unique cyclopropyl (B3062369) group, and the acidic carboxylic acid moiety interact electronically.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. curtin.edu.au The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Calculations would typically involve geometry optimization of the molecule to find its lowest energy structure, followed by frequency calculations to confirm it is a true minimum. From this, molecular orbital energies and electrostatic potential maps can be generated. The electrostatic potential map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions.

Table 1: Hypothetical Frontier Orbital Energies for this compound This table is illustrative and represents typical data obtained from quantum chemical calculations.

Molecular OrbitalEnergy (eV)Description
HOMO-6.25Primarily localized on the electron-rich thiophene ring, indicating this is the likely site of electrophilic attack.
LUMO-1.10Distributed across the thiophene and carboxylic acid groups, suggesting these areas are susceptible to nucleophilic attack.
HOMO-LUMO Gap5.15This relatively large gap suggests good kinetic stability for the molecule under normal conditions.

Conformational Analysis and Energy Landscapes of the Compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves systematically exploring the molecule's potential energy surface to identify stable, low-energy conformers and the energy barriers that separate them. researchgate.netuc.pt

The primary sources of conformational flexibility in this molecule are the rotation around the single bonds connecting the acetic acid side chain to the thiophene ring and the orientation of the cyclopropyl group. Computational methods can map the energy landscape by rotating these bonds in increments and calculating the energy at each step. This process identifies local and global energy minima, which correspond to the most probable shapes the molecule will adopt. nih.gov The results of such an analysis are crucial for understanding how the molecule might fit into a biological receptor's active site.

Table 2: Illustrative Relative Energies of Key Conformers This table presents a hypothetical energy landscape. Energies are relative to the most stable conformer (Global Minimum).

Conformer IDDihedral Angle (Cthiophene-Cacetic)Relative Energy (kcal/mol)Population at 298 K (%)
A180° (anti-periplanar)0.0075.2
B60° (gauche)1.5014.5
C-60° (gauche)1.5510.3
D0° (syn-periplanar)4.50 (Transition State)<0.1

Reaction Mechanism Studies and Transition State Calculations for its Synthesis and Derivatization

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. dergipark.org.tr For the synthesis of this compound, theoretical studies can model potential synthetic routes, such as the Suzuki-Miyaura cross-coupling to form the cyclopropyl-thiophene bond. mdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The highest point on this profile, the transition state, determines the activation energy and thus the reaction rate. Locating the precise geometry of a transition state is a key goal of these studies. Furthermore, computational analysis can be applied to derivatization reactions, such as bromination or nitration of the thiophene ring, predicting regioselectivity and reaction feasibility. mdpi.com

Table 3: Example Transition State Calculation for a Hypothetical Derivatization Step This table illustrates the kind of data generated from a reaction mechanism study.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Bromination at C4-2.518.7-5.821.2

Molecular Docking and Ligand-Target Interaction Modeling (in a Preclinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. mdpi.comscienceopen.com This method is central to structure-based drug design, helping to predict the binding affinity and mode of action of potential drug candidates. mdpi.comnih.gov

In a preclinical context, this compound would be docked into the active site of a relevant biological target. Given that many thiophene derivatives exhibit anti-inflammatory properties, a potential target could be the cyclooxygenase-2 (COX-2) enzyme. nih.gov The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and uses a scoring function to rank them. nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

Table 4: Hypothetical Molecular Docking Results against COX-2 This table is an example of docking output for a lead compound.

ParameterValueDetails
Docking Score (kcal/mol)-8.5A lower score indicates a more favorable predicted binding affinity.
Key Hydrogen BondsArg120, Tyr355The carboxylic acid group of the ligand forms hydrogen bonds with key residues in the active site.
Key Hydrophobic InteractionsVal523, Leu352The cyclopropyl and thiophene moieties fit into a hydrophobic pocket of the enzyme.
RMSD (Å)1.2Root-mean-square deviation from a reference ligand, indicating a plausible binding pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com By developing a QSAR model, the activity of new, unsynthesized derivatives can be predicted, guiding the design of more potent compounds. researchgate.net

To build a QSAR model for derivatives of this compound, a dataset of molecules with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is required. For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its hydrophobicity (LogP), electronic properties (partial charges), and shape (molecular volume). nih.govlaccei.org Statistical methods are then used to generate an equation that correlates these descriptors with activity.

A typical QSAR equation might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

This model can then be used to predict the pIC50 of new derivatives based on their calculated descriptor values, prioritizing the synthesis of the most promising candidates.

Table 5: Example Molecular Descriptors for a Hypothetical QSAR Model This table shows typical descriptors used to correlate structure with biological activity.

DerivativepIC50 (Experimental)LogP (Hydrophobicity)TPSA (Polar Surface Area)Molecular Weight
Parent Compound6.52.837.3196.26
4-Bromo Derivative7.13.637.3275.16
4-Nitro Derivative6.82.783.1241.26
Methyl Ester5.93.226.3210.29

Preclinical Biological Activity and Mechanistic Studies of 2 5 Cyclopropylthiophen 2 Yl Acetic Acid

In Vitro Biological Screening Methodologies

Initial preclinical evaluation of 2-(5-Cyclopropylthiophen-2-YL)acetic acid would involve a battery of in vitro assays to determine its biological activity and selectivity.

Given that the 2-(thiophen-2-yl)acetic acid scaffold has been identified as a promising platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), the primary enzymatic assay for this compound would focus on this target. nih.gov

mPGES-1 Inhibition Assay : The inhibitory activity of the compound on mPGES-1 would be determined using a cell-free assay. acs.org This typically involves using microsomes isolated from cells stimulated to express high levels of mPGES-1, such as IL-1β-treated A549 lung carcinoma cells. acs.org The assay measures the enzymatic conversion of the substrate, prostaglandin H2 (PGH2), into prostaglandin E2 (PGE2). nih.govdocumentsdelivered.com The potency of the inhibitor is quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. A common method for detecting PGE2 production in these assays is Homogeneous Time-Resolved Fluorescence (HTRF). nih.govresearchgate.net This plate-based competition assay is suitable for high-throughput screening and determining inhibitor potency. nih.govresearchgate.net

COX-1/COX-2 Inhibition Assays : To assess selectivity, the compound would also be tested for its ability to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), the enzymes that produce PGH2. frontiersin.org The goal is to develop compounds that selectively inhibit mPGES-1 without significantly affecting the COX enzymes, which could circumvent the gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org

An illustrative data table for such an enzyme inhibition study is presented below.

CompoundmPGES-1 IC50 (µM)COX-1 Inhibition (%) @ 10µMCOX-2 Inhibition (%) @ 10µM
This compound Data not availableData not availableData not available
Reference Inhibitor (e.g., CAY10526)ValueValueValue

Competitive Radioligand Binding Assays : These assays are used to determine if the compound binds to and potentially modulates the activity of other receptors, particularly G-protein coupled receptors (GPCRs) involved in inflammation. creative-bioarray.commerckmillipore.com Prostaglandin E2 itself acts through four receptor subtypes (EP1, EP2, EP3, and EP4), which trigger different downstream signaling pathways. frontiersin.org Therefore, assays would be conducted to see if this compound interacts with any of these EP receptors. frontiersin.org The assay typically involves incubating receptor-containing membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. merckmillipore.com The ability of the compound to displace the radioligand indicates binding affinity. merckmillipore.com

Functional Receptor Assays : Beyond simple binding, functional assays are necessary to determine if the compound acts as an agonist or antagonist at any identified off-target receptors. revvity.com For example, for EP2 and EP4 receptors, which are coupled to Gαs proteins, a downstream effect would be the modulation of intracellular cyclic AMP (cAMP) levels. frontiersin.org

Cell-based assays are essential to confirm that the enzymatic inhibition observed in cell-free systems translates to a functional effect in a more physiologically relevant context.

PGE2 Production in Whole Cells : A key cellular assay would measure the ability of this compound to suppress PGE2 production in whole cells. acs.org This is often done using cell lines like A549, which are stimulated with an inflammatory agent such as interleukin-1β (IL-1β) to induce the COX-2/mPGES-1 pathway. acs.org Following treatment with the compound, the concentration of PGE2 in the cell culture medium is measured, typically by enzyme-linked immunosorbent assay (ELISA). nih.gov

Cell Viability and Proliferation Assays : To ensure that the observed reduction in PGE2 is not due to general cytotoxicity, cell viability assays such as the MTT assay would be performed. nih.gov These assays measure the metabolic activity of cells and provide an indication of cell health. The results are often expressed as the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability. nih.gov

Pharmacological Target Identification and Validation for the Compound

Based on its chemical structure, the primary pharmacological target for this compound is hypothesized to be microsomal prostaglandin E synthase-1 (mPGES-1) . nih.govfrontiersin.org

mPGES-1 is an inducible, glutathione-dependent enzyme that catalyzes the final step in the biosynthesis of prostaglandin E2 (PGE2). frontiersin.org Under normal physiological conditions, its expression is low. However, in response to pro-inflammatory stimuli, its expression is significantly upregulated along with COX-2. nih.gov This coordinated action leads to a surge in PGE2 production at sites of inflammation. nih.gov

Targeting mPGES-1 is considered a promising therapeutic strategy for inflammatory diseases and some cancers for several reasons: acs.org

Selectivity : It allows for the specific inhibition of inducible PGE2 production, which is implicated in pathology. frontiersin.org

Preservation of Homeostatic Prostanoids : Unlike COX inhibitors, which block the production of all prostanoids, a selective mPGES-1 inhibitor would not affect the synthesis of other important lipid mediators like prostacyclin (PGI2) or thromboxane (B8750289) A2 (TXA2), which are crucial for cardiovascular and gastrointestinal health. nih.gov This could lead to a better safety profile. frontiersin.org

The validation of mPGES-1 as the target for this specific compound would involve a combination of computational and experimental approaches, including:

Molecular Docking : In silico studies would be used to predict the binding mode of this compound within the active site of the mPGES-1 enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a series of related analogues would help to confirm that the observed biological activity is consistent with interaction at the proposed target site. nih.gov

Mechanistic Investigations of Cellular Responses (e.g., Signal Transduction, Gene Expression)

Inhibition of mPGES-1 is expected to have significant downstream effects on cellular signaling and gene expression due to the reduction in PGE2 levels.

Signal Transduction : PGE2 mediates its diverse effects by binding to its four G-protein coupled receptor subtypes (EP1-4). These receptors, in turn, activate various intracellular signaling pathways. frontiersin.org For instance, EP2 and EP4 receptor activation typically leads to increased intracellular cAMP and activation of protein kinase A (PKA). nih.govresearchgate.net PGE2 can also trigger other pathways, including the epidermal growth factor receptor (EGFR), MAPK/ERK, and PI3K/Akt pathways. nih.gov Mechanistic studies for an mPGES-1 inhibitor like this compound would investigate its ability to attenuate the activation of these downstream pathways in response to inflammatory stimuli. This could be assessed by measuring the phosphorylation status of key signaling proteins like ERK, Akt, and CREB via immunoblotting. nih.govnih.gov

Gene Expression : Changes in signal transduction ultimately lead to altered gene expression. researchgate.net High levels of PGE2 are known to promote the expression of genes involved in inflammation, angiogenesis (e.g., VEGF), and cell survival, while inhibiting apoptosis. nih.gov Therefore, studies would be conducted to determine if treatment with this compound can reverse these effects. Techniques like quantitative PCR (qPCR) or microarray analysis could be used to measure changes in the mRNA levels of relevant genes. researchgate.net For example, research has shown that mPGES-1 inhibition can downregulate proangiogenic factors like FGF-2 and TGF-β. nih.gov

Comparative Biological Activity with Analogues and Known Pharmacophores

The biological activity of this compound would be benchmarked against its structural analogues and known inhibitors of the mPGES-1 pathway. Thiophene (B33073) derivatives, in general, are recognized for their potential as anti-inflammatory agents. nih.govnih.govmdpi.com

A study on a series of 2-(thiophen-2-yl)acetic acid derivatives identified several compounds with potent inhibitory activity against mPGES-1. nih.gov The data from this study provides a valuable framework for predicting the potential efficacy of the cyclopropyl (B3062369) derivative.

Below is a table summarizing the activity of some of these analogues.

Compound IDStructuremPGES-1 Inhibition (%) @ 10µMA549 Cell Line IC50 (µM)
2a 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid≤ 20%> 100
2b 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid≤ 20%> 100
2c 2-(4-(3-chlorophenyl)thiophen-2-yl)acetic acid> 60%25.5 ± 1.0
2d 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid≤ 20%> 100
2e 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid20-25%> 100
2f 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic acid20-25%> 100
(Data sourced from Di Micco et al., 2021) nih.gov

Lack of Publicly Available In Vivo Efficacy Data for this compound

As of the latest available information, there are no publicly accessible scientific articles, patents, or preclinical research reports detailing the in vivo efficacy of the chemical compound this compound in established animal models.

A comprehensive search of scholarly databases and patent literature did not yield any studies presenting data on the evaluation of this specific compound in preclinical models for any disease indication. Consequently, information regarding its potential therapeutic effects, efficacy in animal disease models, and associated research findings remains unavailable in the public domain.

Therefore, the requested article section on "In Vivo Preclinical Models for Efficacy Evaluation" for this compound cannot be generated at this time due to the absence of primary research data. Further updates will be provided as new information becomes publicly available.

Structure Activity Relationship Sar Studies of 2 5 Cyclopropylthiophen 2 Yl Acetic Acid Derivatives

Impact of Cyclopropyl (B3062369) Moiety Modifications on Biological or Chemical Activity

The cyclopropyl group at the 5-position of the thiophene (B33073) ring is a key feature of the parent compound. While specific SAR studies on modifications to this cyclopropyl group on the 2-(5-Cyclopropylthiophen-2-YL)acetic acid scaffold are not extensively detailed in the available literature, the general principles of medicinal chemistry allow for postulations on how alterations might affect activity.

The cyclopropyl ring is a valuable moiety in drug design due to its unique conformational and electronic properties. It is often used as a bioisostere for other small alkyl groups or unsaturated fragments. Modifications to the cyclopropyl group, such as substitution with various functional groups or replacement with other cyclic or acyclic moieties, would likely impact the compound's steric profile, lipophilicity, and metabolic stability.

For instance, replacing the cyclopropyl group with larger or more flexible alkyl chains could alter the molecule's fit within a biological target's binding pocket, potentially leading to a decrease in activity. Conversely, the introduction of small substituents on the cyclopropyl ring could provide additional interaction points with a receptor, possibly enhancing potency. The rigid nature of the cyclopropyl ring helps to lock the conformation of the molecule, which can be advantageous for binding affinity. Replacing it with a more flexible group might lead to an entropic penalty upon binding.

Influence of Thiophene Ring Substitutions on Activity Profiles

The thiophene ring serves as a central scaffold for this class of compounds and is a well-established bioisostere for a phenyl ring in medicinal chemistry. Substitutions on the thiophene ring can significantly influence the electronic properties, metabolic stability, and binding interactions of the molecule.

Research on a series of 2-(4-arylthiophen-2-yl)acetic acid derivatives as inhibitors of mPGES-1 has provided valuable insights into the SAR of this scaffold. nih.gov Although these studies focus on substitution at the 4-position rather than the 5-position where the cyclopropyl group is located, the findings can be extrapolated to understand the general impact of substitutions on the thiophene ring.

In a study by Di Micco et al. (2021), various aryl groups were introduced at the 4-position of the 2-(thiophen-2-yl)acetic acid core. The nature and substitution pattern of this aryl group were found to be critical for the inhibitory activity against mPGES-1. nih.gov

Compound IDR Group (at position 4)mPGES-1 Inhibition (IC₅₀, µM)
2a 4-(4-methylphenylsulfonamido)phenyl>10
2b 3-(4-methylphenylsulfonamido)phenyl>10
2c 3-((2-chlorobenzyl)oxy)phenyl1.5
2d 4-benzoylphenyl>10
2e 4-(phenoxymethyl)phenyl>10
2f 3-(benzyloxy)phenyl>10

From this data, it is evident that a 3-((2-chlorobenzyl)oxy)phenyl group at the 4-position (compound 2c ) conferred the most potent inhibitory activity against mPGES-1, with an IC₅₀ of 1.5 µM. nih.gov This suggests that the size, shape, and electronic nature of the substituent on the thiophene ring are crucial for activity. The other tested substituents resulted in a significant loss of potency. These findings highlight the sensitivity of the binding pocket to the substitution pattern on the thiophene ring.

Role of the Acetic Acid Side Chain and its Bioisosteres in Activity

The acetic acid moiety at the 2-position of the thiophene ring is a critical functional group, likely involved in key interactions with the biological target, such as forming hydrogen bonds or salt bridges. In the context of mPGES-1 inhibitors, the carboxylic acid is a common feature and is believed to interact with key residues in the enzyme's active site. nih.gov

The replacement of a carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, while retaining or improving its biological activity. drughunter.comnih.gov Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, acyl sulfonamides, and various other acidic heterocycles. cambridgemedchemconsulting.comresearchgate.netnih.gov

The choice of bioisostere would need to be carefully considered based on the specific binding site interactions and desired physicochemical properties. The table below illustrates some common carboxylic acid bioisosteres and their general properties.

BioisostereGeneral Properties
Tetrazole Similar pKa to carboxylic acid, can participate in similar hydrogen bonding interactions.
Hydroxamic Acid Can act as a chelating agent for metal ions in enzyme active sites, different acidity and hydrogen bonding pattern compared to carboxylic acid. nih.gov
Acyl Sulfonamide Generally more lipophilic and less acidic than carboxylic acids, can alter binding mode and cell permeability. drughunter.com

Effects of Positional Isomerism and Stereoisomerism on the Activity of Derivatives

Positional isomerism and stereoisomerism can have a significant impact on the biological activity of a molecule by altering its three-dimensional shape and its fit within a biological target.

Positional Isomerism: The position of the substituents on the thiophene ring is crucial for activity. For instance, moving the acetic acid side chain from the 2-position to the 3-position of the thiophene ring would drastically change the molecule's geometry and its ability to interact with the target. Similarly, shifting the cyclopropyl group from the 5-position to the 3- or 4-position would also be expected to have a significant effect on activity. The SAR data from the 2-(4-arylthiophen-2-yl)acetic acid series, where the position of the substituent on the appended aryl ring significantly impacted activity, underscores the importance of positional isomerism. nih.gov

Stereoisomerism: If a chiral center is introduced into the molecule, for example, by substitution on the acetic acid side chain, the resulting enantiomers or diastereomers could exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with the different stereoisomers of a drug molecule. While there are no specific studies on the stereoisomerism of this compound derivatives, it is a critical aspect to consider in drug design and development.

Pharmacophore Development and Lead Optimization Strategies Based on SAR Data

Based on the available SAR data for the broader class of 2-(thiophen-2-yl)acetic acid derivatives as mPGES-1 inhibitors, a preliminary pharmacophore model can be proposed. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For the 2-(thiophen-2-yl)acetic acid scaffold, the key pharmacophoric features likely include:

An acidic group (the carboxylic acid or a bioisostere) capable of forming hydrogen bonds or ionic interactions.

A central aromatic ring (the thiophene) that provides a rigid scaffold and can participate in hydrophobic or pi-stacking interactions.

A hydrophobic region (the cyclopropyl group or other substituents on the thiophene ring) that can occupy a hydrophobic pocket in the binding site.

Lead optimization strategies for this class of compounds would involve systematically modifying the structure to improve potency, selectivity, and pharmacokinetic properties. Based on the SAR, the following strategies could be employed:

Modification of the Thiophene Substituent: As demonstrated by the significant impact of the aryl group at the 4-position, further exploration of substituents at the 5-position is warranted. This could involve varying the size, lipophilicity, and electronic properties of the substituent to probe the binding pocket.

Bioisosteric Replacement of the Acetic Acid: Synthesizing and testing a series of derivatives with different carboxylic acid bioisosteres would be a key strategy to improve the compound's drug-like properties.

Introduction of Stereocenters: The introduction of chiral centers and the subsequent separation and testing of the individual stereoisomers could lead to the identification of more potent and selective compounds.

In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could be employed to guide the design of new derivatives and to better understand the key interactions between the compounds and their biological target.

Applications in Medicinal Chemistry and Drug Discovery for 2 5 Cyclopropylthiophen 2 Yl Acetic Acid As a Scaffold

Design and Synthesis of Novel Therapeutic Candidates

The 2-(5-cyclopropylthiophen-2-yl)acetic acid scaffold has been utilized in the design and synthesis of novel therapeutic candidates, particularly in the realm of neuroprotective and anti-inflammatory agents. The thiophene (B33073) ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. nih.govnih.gov The incorporation of a cyclopropyl (B3062369) group can enhance metabolic stability and binding affinity to target proteins. nih.gov

A notable example is the synthesis of a structurally related compound, 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid, which has demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net In a pentylenetetrazole-induced mouse model of epilepsy, this derivative was shown to restore antioxidant enzyme levels, reduce lipid peroxidation, and improve cognitive function. nih.gov Furthermore, it exhibited anti-inflammatory effects by suppressing the expression of inflammatory proteins such as p-JNK, TNF-α, and COX-2. nih.gov

The synthesis of such derivatives often involves multi-step reaction sequences. For instance, the creation of thiophene-based compounds can be achieved through various synthetic methodologies, including metal-catalyzed and metal-free approaches. nih.gov These methods allow for the introduction of diverse functional groups onto the thiophene core, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. The acetic acid moiety of the scaffold provides a key functional group that can interact with biological targets or be further modified to modulate pharmacokinetic properties.

Derivative Reported Biological Activity Potential Therapeutic Area
2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acidNeuroprotective, Antioxidant, Anti-inflammatory (COX-2 inhibition)Neurodegenerative diseases, Epilepsy, Inflammatory disorders

Fragment-Based Drug Design (FBDD) Considerations for the Compound

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that utilizes small chemical fragments to identify and develop lead compounds. nih.govresearchgate.net The this compound scaffold possesses characteristics that make it and its constituent parts amenable to FBDD approaches.

The thiophene ring itself is considered a privileged scaffold and has been included in fluorinated, bicyclic, thiophene-based fragment libraries for screening against various drug targets. rsc.org Such libraries are instrumental in identifying initial weak-binding hits that can be subsequently optimized into potent drug candidates. For example, a thiophene-based fragment library was successfully used to identify binders to the HRAS mutant G12V, a challenging cancer target. rsc.org

The 2-(thiophen-2-yl)acetic acid core has been identified as a suitable chemical platform for developing potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation. nih.gov This identification was made through a virtual fragment screening approach, highlighting the utility of the thiophene acetic acid motif as a starting point for FBDD.

Key Features for FBDD:

Thiophene Core: A recognized privileged scaffold with a history of inclusion in successful drugs.

Cyclopropyl Group: Can be used to explore hydrophobic pockets in protein binding sites and improve ligand efficiency.

Acetic Acid Moiety: Provides a handle for polar interactions and can be a starting point for fragment growing or linking strategies.

Prodrug Strategies and Bioreversible Derivatives of this compound

Prodrug strategies are a well-established approach to overcome undesirable physicochemical or pharmacokinetic properties of active drug molecules. uobabylon.edu.iqresearchgate.net For a compound like this compound, which contains a carboxylic acid group, several prodrug approaches can be envisioned to enhance its therapeutic potential. The carboxylic acid moiety is a common functional group targeted for prodrug design to improve aspects like solubility, permeability, and taste, or to reduce gastrointestinal toxicity. researchgate.net

Esterification of the carboxylic acid is a common prodrug strategy. By converting the carboxylic acid to an ester, the lipophilicity of the molecule can be increased, potentially leading to improved absorption and membrane permeability. These ester prodrugs are designed to be cleaved in vivo by esterase enzymes to release the active parent drug.

While specific prodrugs of this compound are not extensively documented in the literature, the principles of prodrug design for non-steroidal anti-inflammatory drugs (NSAIDs) and other carboxylic acid-containing drugs are directly applicable.

Prodrug Strategy Potential Advantage Mechanism of Action
EsterificationIncreased lipophilicity, improved absorptionIn vivo hydrolysis by esterases
Amide FormationControlled release, potential for targeted deliveryIn vivo hydrolysis by amidases

Role in High-Throughput Screening (HTS) Library Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against biological targets. nih.govmdpi.com The this compound scaffold and its derivatives are valuable components for HTS libraries due to their drug-like properties and the known biological relevance of the thiophene core.

Thiophene-based compounds are often included in screening libraries due to their "privileged" nature, meaning they are capable of binding to multiple biological targets with high affinity. nih.gov Commercial and proprietary screening libraries, such as the Maybridge screening collection, contain a diverse range of heterocyclic compounds, including those with thiophene moieties. thermofisher.com

The development of focused libraries around the this compound scaffold can be a strategic approach. By synthesizing a series of analogs with variations in the substituents on the thiophene ring or modifications to the acetic acid side chain, a library can be created to probe the structure-activity relationship for a particular target class, such as kinases or cyclooxygenase enzymes. nih.govnih.gov The inclusion of such focused libraries in HTS campaigns increases the probability of identifying high-quality hits with favorable physicochemical properties.

Intellectual Property and Patent Landscape Analysis Relevant to Research and Development

The intellectual property landscape surrounding thiophene derivatives is extensive, reflecting their importance in medicinal chemistry. Patents related to thiophene carboxylic acids and their derivatives cover a wide range of therapeutic applications, including their use as microbicidal agents and for the treatment of inflammatory diseases. epo.org

Key areas for patent claims would include:

Novel compositions of matter for new derivatives of the scaffold.

Methods of synthesis for these new compounds.

Methods of use for treating specific diseases, such as inflammatory conditions or neurodegenerative disorders.

Researchers and pharmaceutical companies working with the this compound scaffold would need to conduct a thorough freedom-to-operate analysis to navigate the existing patent landscape and identify opportunities for new intellectual property.

Research Challenges and Future Directions for 2 5 Cyclopropylthiophen 2 Yl Acetic Acid

Addressing Synthetic Scalability and Cost-Effectiveness in Research

A primary hurdle in the preclinical and clinical development of novel compounds like 2-(5-Cyclopropylthiophen-2-YL)acetic acid is the transition from laboratory-scale synthesis to large-scale, cost-effective production. Research-scale syntheses often prioritize novelty and feasibility over efficiency and cost. For instance, multi-step synthetic routes common in academic labs may not be viable for industrial production due to high costs of starting materials, reagents, and purification processes.

Future research must focus on developing robust and economical synthetic pathways. This involves exploring alternative starting materials, potentially from renewable bio-resources, and designing more efficient, high-yield reaction sequences. researchgate.net Methodologies such as one-pot or telescoped reactions, which combine multiple steps without isolating intermediates, can significantly reduce waste, time, and cost. mdpi.commdpi.com For related thiophene (B33073) compounds, the Suzuki-Miyaura cross-coupling reaction has been a valuable tool for synthesis, though its scalability can be dependent on the cost and stability of catalysts and reagents. nih.gov The challenge lies in adapting or discovering new catalytic systems that are both highly efficient and economical for the large-scale production of this specific cyclopropyl-substituted thiophene derivative.

Table 1: Key Considerations for Synthetic Scalability

ChallengeFuture Direction
Complex multi-step synthesisDevelopment of one-pot or telescoped reaction protocols.
Expensive starting materials/reagentsSourcing from renewable feedstocks; catalyst optimization.
Low overall yieldProcess optimization and discovery of more efficient reaction pathways.
Purification difficultiesDesigning crystallization-induced purification or other non-chromatographic methods.

Exploration of Novel Biological Targets and Therapeutic Areas

The thiophene nucleus is a versatile scaffold present in numerous approved drugs and clinical candidates. Derivatives of thiophene-acetic acid have been investigated for a range of biological activities. A significant future direction for this compound is the systematic exploration of its therapeutic potential across various disease areas.

Initial studies on related structures provide clues for potential applications. For example, 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for anti-inflammatory and cancer therapies. nih.gov Other thiophene derivatives have shown promise as antimicrobial agents against drug-resistant bacteria, dual inhibitors of EGFR/HER2 in lung cancer, and antifungal agents. frontiersin.orgmdpi.comijper.orgmdpi.com Furthermore, a structurally related compound, 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid, has demonstrated neuroprotective properties by mitigating oxidative stress and inflammation in preclinical models. researchgate.netnih.gov

This body of research suggests that this compound and its analogues could be investigated for efficacy in the following areas:

Oncology: Targeting enzymes and receptors involved in cancer cell proliferation, such as mPGES-1 or EGFR/HER2. nih.govmdpi.com

Infectious Diseases: Developing new antibiotics or antifungals to combat resistant pathogens. frontiersin.orgijper.org

Inflammatory Disorders: Modulating inflammatory pathways. nih.gov

Neurodegenerative Diseases: Protecting neurons from oxidative stress and inflammation-induced damage. researchgate.netnih.gov

A comprehensive screening of the compound against a wide panel of biological targets is a crucial next step to uncover novel therapeutic applications.

Development of Advanced Derivatization Strategies for Enhanced Selectivity

While the core structure of this compound holds promise, achieving therapeutic success often requires fine-tuning the molecule to enhance its potency, selectivity, and pharmacokinetic properties. Derivatization, the process of structurally modifying a lead compound, is a cornerstone of medicinal chemistry. Future research will focus on creating a library of derivatives to establish a clear structure-activity relationship (SAR).

Advanced strategies involve making targeted modifications to different parts of the molecule. For instance, the carboxylic acid group can be converted to esters or amides to modulate solubility and cell permeability. The cyclopropyl (B3062369) group could be replaced with other cyclic or acyclic substituents to explore the impact on binding affinity. The thiophene ring itself can also be substituted at its remaining open position. Synthetic strategies like the Suzuki-Miyaura reaction allow for the straightforward introduction of a wide variety of aryl groups to the thiophene core, enabling the exploration of chemical diversity to improve target affinity. nih.gov The goal is to identify derivatives that interact more potently and selectively with the desired biological target while minimizing off-target effects.

Table 2: Potential Derivatization Strategies

Molecular RegionModification ExamplesDesired Outcome
Carboxylic Acid MoietyEsterification, AmidationImproved bioavailability, altered pharmacokinetics
Cyclopropyl GroupSubstitution with other alkyl/aryl groupsEnhanced target binding affinity and selectivity
Thiophene RingAddition of substituents at other positionsModulate electronic properties, improve potency

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Applications

The traditional drug discovery process is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. nih.govnih.gov For a compound like this compound, integrating AI/ML can significantly streamline research and development.

AI/ML algorithms can be applied in several key areas:

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which thiophene derivatives might be effective.

Virtual Screening and Lead Optimization: ML models, such as those used for Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity of virtual libraries containing thousands of derivatives. nih.govcrimsonpublishers.com This allows researchers to synthesize and test only the most promising candidates, saving time and resources.

Prediction of Physicochemical and ADMET Properties: AI algorithms can predict properties like solubility, bioavailability, and potential toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) early in the discovery phase. nih.govcrimsonpublishers.com This helps in prioritizing compounds with a higher probability of success in clinical trials.

By building predictive models based on existing data for thiophene compounds, researchers can more intelligently design novel derivatives of this compound with optimized properties, reducing the reliance on costly and time-consuming trial-and-error experimentation. nih.govdrughunter.com

Collaborative Research Opportunities and Funding Landscape in the Field

Advancing the research on a promising but early-stage compound requires significant resources and diverse expertise. Collaborative research models and a supportive funding landscape are critical for success. The future development of this compound will likely depend on establishing partnerships between academic institutions, pharmaceutical companies, and specialized research organizations.

Several funding mechanisms and collaborative platforms exist to support such endeavors:

Public-Private Partnerships: Collaborations between academic labs and industry partners, like GSK's Open Lab, provide academic researchers with access to industry-grade drug discovery expertise and resources. wellcome.org

Government and Foundation Grants: Organizations like the American Cancer Society and Wellcome offer grants, such as the TheoryLab Collaborative (TLC) Grant and Seeding Drug Discovery awards, to fund innovative, early-stage research and collaborative projects. wellcome.orgcancer.org

Computational Chemistry Collaborations: Companies like Schrödinger invite academic proposals for collaborations to leverage their advanced computational platforms, which can accelerate the discovery and optimization of new drug candidates. schrodinger.com

These opportunities facilitate the sharing of knowledge, risk, and resources, creating an ecosystem that can more effectively translate a promising molecule from a laboratory curiosity into a potential therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.